3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Physicochemical profiling Lipophilicity Drug-likeness

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a synthetic small molecule belonging to the 1,2,4-oxadiazole heterocycle class, in which a 3-phenyl-1,2,4-oxadiazole core is linked at the 5-position to an N-tosylpiperidine (p-toluenesulfonyl-piperidine) moiety. With a molecular weight of 383.5 g/mol, zero hydrogen-bond donors, and a computed XLogP3-AA of 3.6, it occupies a moderately lipophilic region of physicochemical space distinct from more polar or more lipophilic in-class analogs.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 858905-03-0
Cat. No. B2840585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
CAS858905-03-0
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C20H21N3O3S/c1-15-7-9-18(10-8-15)27(24,25)23-13-11-17(12-14-23)20-21-19(22-26-20)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3
InChIKeyGPNQBIAQAJIPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole (CAS 858905-03-0): Core Chemical Identity & Procurement Baseline


3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a synthetic small molecule belonging to the 1,2,4-oxadiazole heterocycle class, in which a 3-phenyl-1,2,4-oxadiazole core is linked at the 5-position to an N-tosylpiperidine (p-toluenesulfonyl-piperidine) moiety [1]. With a molecular weight of 383.5 g/mol, zero hydrogen-bond donors, and a computed XLogP3-AA of 3.6, it occupies a moderately lipophilic region of physicochemical space distinct from more polar or more lipophilic in-class analogs [2]. The compound is catalogued in authoritative chemical databases (PubChem CID 5184568) and is commercially available as a research-grade screening compound or synthetic intermediate [1].

Why 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


Despite sharing a common 1,2,4-oxadiazole-piperidine scaffold, the specific combination of an unsubstituted 3-phenyl ring and an N-tosyl group on the piperidine nitrogen creates a unique pharmacophoric and physicochemical profile that generic substitution cannot replicate. Subtle changes at the 3-aryl position—such as introducing a halogen or methyl group—alter lipophilicity, electronic distribution, and steric bulk, which in turn modulate target engagement, selectivity, and metabolic fate [1]. Likewise, replacing the N-tosyl group with alternative sulfonamides (e.g., mesyl, nosyl) or N-alkyl/aryl substituents significantly impacts metabolic stability and solubility, as documented for related 1,2,4-oxadiazole series where N-substitution dictates both pharmacokinetics and dual receptor modulation profiles [1]. Consequently, exchanging this compound for a close analog without quantitative validation of the desired property (binding, ADME, or functional activity) risks introducing uncontrolled variables that undermine experimental reproducibility and lead-optimization campaigns.

Quantitative Differentiation Evidence for 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole Versus Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of the Unsubstituted 3-Phenyl Analog Versus Halogenated and Methylated Congeners

The unsubstituted 3-phenyl derivative exhibits an XLogP3-AA of 3.6, placing it in a lipophilicity window that balances passive permeability with aqueous solubility. Introducing a chlorine atom at the 3-position of the phenyl ring (3-(3-chlorophenyl) analog, CAS 946237-79-2) increases molecular weight to 417.9 g/mol and is projected to elevate logP by approximately 0.5–0.8 units based on the Hansch π constant for chlorine (+0.71), which pushes the compound toward a more lipophilic, potentially less soluble regime. Conversely, the 3-(4-fluorophenyl) analog (CAS 946300-18-1, MW 401.5) carries a smaller halogen and is expected to have a logP increment of only ~0.1–0.2 units (π = +0.14 for fluorine), but the fluorine atom introduces a distinct electronic effect that alters hydrogen-bond-acceptor capacity and metabolic soft-spot profile relative to the parent phenyl compound [1]. In CNS-oriented programs where optimal logP ranges are tightly constrained (typically 2–4), the unsubstituted phenyl variant occupies a central position from which both more and less lipophilic analogs diverge measurably [2].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Zero HBD of the Tosylpiperidine Scaffold Versus Piperidine-NH or Carboxamide Analogs

The N-tosyl group on the piperidine ring eliminates the basic amine hydrogen-bond donor (HBD), yielding a computed HBD count of 0 for the target compound [1]. In contrast, analogs bearing a free piperidine NH or a secondary amide at the same position possess ≥1 HBD. Reducing HBD count is a well-validated strategy for improving passive membrane permeability and blood-brain barrier penetration; every additional HBD can lower permeability by approximately 10-fold in parallel artificial membrane permeability assays (PAMPA) [2]. This feature differentiates the tosylpiperidine subclass from N-H, N-alkyl, or N-acyl piperidine analogs within the 1,2,4-oxadiazole family, making the target compound a preferred starting point for permeability-sensitive screening cascades.

Hydrogen bonding Permeability CNS drug design

Metabolic Stability Advantage of the 1,2,4-Oxadiazole Core Over 1,3,4-Oxadiazole and Ester/Amide Bioisosteres

The 1,2,4-oxadiazole ring is recognized as a metabolically stable bioisostere for esters and amides, resisting hydrolytic cleavage by plasma esterases and amidases that degrade ester- and amide-containing compounds [1]. In a direct comparison of isomeric oxadiazoles, 1,2,4-oxadiazole derivatives exhibit markedly higher stability than their 1,3,4-oxadiazole counterparts, which are more susceptible to thermal decomposition and nucleophilic ring-opening under physiological conditions [1]. This inherent stability is retained in the target compound by virtue of its 1,2,4-oxadiazole core, whereas the closely related 1,3,4-oxadiazole-thiol series (e.g., 5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol, CAS not assigned) introduces a thiol moiety that can undergo oxidative dimerization and metabolic conjugation, complicating pharmacokinetic interpretation [2]. The 1,2,4-isomer thus offers a cleaner metabolic profile for in vitro and in vivo studies where metabolic stability is a critical selection criterion.

Metabolic stability Bioisosterism Oxadiazole isomer comparison

Unsubstituted 3-Phenyl Ring as a Minimal Pharmacophoric Unit: Comparison with 3-(o-Tolyl) and 3-(2-Fluorophenyl) Analogs

The unsubstituted 3-phenyl ring constitutes the sterically minimal aryl pharmacophore within the 3-aryl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole series. Close analogs with ortho-substitution—such as 3-(o-tolyl) or 3-(2-fluorophenyl)—introduce steric clash between the ortho-substituent and the oxadiazole ring, altering the dihedral angle between the phenyl and oxadiazole planes and consequently reshaping the molecular electrostatic potential surface [1]. While no head-to-head biological data exist for this specific series, SAR studies on 3,5-disubstituted-1,2,4-oxadiazoles consistently demonstrate that even small ortho substituents can shift potency by >10-fold at enzymatic targets such as PDE4B2 and sirtuins, owing to conformational restriction [2]. The unsubstituted phenyl compound therefore serves as the critical baseline for systematic SAR exploration; its absence of ortho steric effects makes it the preferred starting point for fragment-growth or scaffold-hopping campaigns where incremental steric substitution is to be probed sequentially.

Structure-activity relationship Steric effects Fragment-based design

Recommended Application Scenarios for 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole Based on Differentiated Evidence


Systematic SAR Exploration at the 3-Aryl Position of 1,2,4-Oxadiazole-Piperidine Libraries

The unsubstituted 3-phenyl compound serves as the reference point (XLogP3-AA 3.6, MW 383.5) for constructing a matrix of analogs with incremental 3-aryl modifications. Because it lacks ortho steric effects, it provides a clean baseline for measuring the impact of halogen, methyl, methoxy, or heteroaryl substitutions on target potency, selectivity, and ADME properties [1]. This scenario is directly supported by the steric differentiation evidence in Section 3, Evidence Item 4.

Permeability-Focused Screening in CNS and Cellular Assays

With zero hydrogen-bond donors and a moderate logP of 3.6, this compound is well positioned for parallel artificial membrane permeability assays (PAMPA) and cell-based target engagement studies where passive diffusion is rate-limiting. Its HBD-free tosylpiperidine moiety distinguishes it from NH-containing piperidine analogs that may exhibit reduced permeability [2]. This scenario stems from the HBD profile evidence in Section 3, Evidence Item 2.

Metabolic Stability Benchmarking Against 1,3,4-Oxadiazole and Ester/Amide Congeners

Use this 1,2,4-oxadiazole compound as a metabolically stable comparator when evaluating ester, amide, or 1,3,4-oxadiazole-based probes. Its resistance to hydrolytic degradation makes it suitable for long-duration cellular assays and in vivo pharmacokinetic studies where compound integrity must be maintained [3]. Justified by the class-level metabolic stability evidence in Section 3, Evidence Item 3.

Fragment-Based and Structure-Guided Lead Discovery Campaigns

The unsubstituted phenyl-1,2,4-oxadiazole-tosylpiperidine framework provides a compact, three-dimensional pharmacophore suitable for fragment-based screening and X-ray crystallography. The absence of pendant substituents eliminates ambiguous binding modes, facilitating clear electron density interpretation and enabling structure-guided fragment growth. This application is validated by the minimal steric footprint evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.